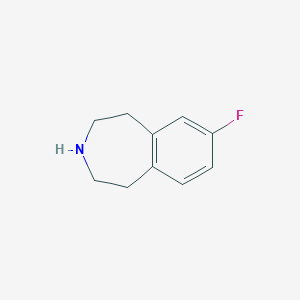

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine (FTHB) is a novel fluorinated benzazepine derivative that is a member of the benzazepine family of compounds. FTHB has been studied for its potential use in a variety of scientific and medical applications.

Aplicaciones Científicas De Investigación

Structural Studies:

- Blanco et al. (2012) studied the isomorphism and isostructurality of 7-fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, revealing insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Blanco, Palma, Cobo, & Glidewell, 2012).

Potential for Antipsychotic Agents:

- Howard (2005) discussed arylsulfonyl substituted 3-benzazepines, including a 7-fluoro derivative, as potential antipsychotic agents for treating schizophrenia and other CNS disorders (Howard, 2005).

Antiparasitic Activity:

- Macías et al. (2016) explored the antiparasitic potential of 7-fluoro-cis-2-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, among others, for the treatment of chagas disease and leishmaniasis (Macías, Acosta, Sanabria, Palma, Roussel, Gauthier, & Suescun, 2016).

Dopaminergic Activity:

- Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines, which included 7-fluoro derivatives, and evaluated them for potential neuroleptic activity, indicating their role in CNS disorders (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).

Radiotracer Development:

- Mukherjee, Yang, and Perry (1993) reported on the development of fluorinated derivatives of benzazepines for imaging dopamine D1 receptors in positron emission tomography, showcasing its potential in diagnostic imaging (Mukherjee, Yang, & Perry, 1993).

NMDA and σ1 Receptor Antagonists:

- Thum et al. (2019) described tetrahydro-1H-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists, with potential applications in treating neuropathic pain (Thum, Schepmann, Ayet, Pujol, Nieto, Ametamey, & Wünsch, 2019).

Mecanismo De Acción

Target of Action

The primary targets of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine are the 11β-HSD and 5-HT Receptor . The 11β-HSD is involved in the metabolism of glucocorticoids, while the 5-HT receptor is a type of serotonin receptor.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, it can act as an inhibitor for 11β-HSD , potentially reducing the activity of this enzyme

Biochemical Pathways

The compound’s interaction with 11β-HSD and the 5-HT receptor can affect various biochemical pathways. For example, inhibition of 11β-HSD can impact glucocorticoid metabolism, potentially affecting processes such as inflammation and immune response. Interaction with the 5-HT receptor can influence serotonin signaling, which plays a role in mood regulation and other neurological functions .

Pharmacokinetics

Its interaction with endogenous metabolites suggests it may be metabolized in the body

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the specific biochemical pathways it affects. For example, inhibition of 11β-HSD could lead to changes in glucocorticoid levels, potentially affecting immune response and inflammation. Interaction with the 5-HT receptor could influence serotonin signaling, potentially impacting mood and other neurological functions .

Análisis Bioquímico

Biochemical Properties

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 5-HT receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity. Additionally, this compound may also interact with other biomolecules such as ion channels and transporters, influencing their function and contributing to its overall biochemical profile.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin signaling pathway, which plays a crucial role in mood regulation and other physiological processes . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses. Its impact on cellular metabolism includes modulation of metabolic flux and energy production, which can have downstream effects on cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as receptors and enzymes. For instance, it can act as an agonist or antagonist at specific receptor sites, thereby influencing receptor activity and downstream signaling pathways . Additionally, this compound may inhibit or activate enzymes, leading to changes in metabolic pathways and cellular functions. These molecular interactions are crucial for understanding the compound’s pharmacological and biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are important factors influencing its long-term effects on cellular function . For example, the compound may degrade into metabolites that retain biological activity, thereby prolonging its effects. Additionally, long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can produce therapeutic effects, while higher doses may lead to toxic or adverse effects . For instance, at low doses, the compound may modulate neurotransmitter levels and improve cognitive function. At higher doses, it may cause neurotoxicity or other adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted through renal or hepatic pathways. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes via specific transporters, leading to its accumulation in target tissues. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications.

Propiedades

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMCTOVONAMKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

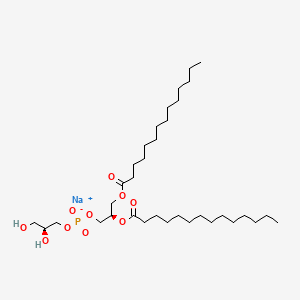

C1CNCCC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)